molecular formula C19H18N2O6S B11276488 methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

methyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B11276488
M. Wt: 402.4 g/mol
InChI Key: ANHDBFGXDQQPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE is a complex organic compound featuring a benzoxazole ring fused with a tetrahydroisoquinoline sulfonyl group

Preparation Methods

The synthesis of METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE typically involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The benzoxazole ring is then introduced through a series of condensation reactions, followed by sulfonylation and esterification to yield the final product.

Chemical Reactions Analysis

METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Scientific Research Applications

METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the benzoxazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE can be compared with other similar compounds such as:

The unique combination of the benzoxazole ring, tetrahydroisoquinoline core, and sulfonyl group in METHYL 2-[2-OXO-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL]ACETATE makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxo-1,3-benzoxazol-3-yl]acetate

InChI

InChI=1S/C19H18N2O6S/c1-26-18(22)12-21-16-7-6-15(10-17(16)27-19(21)23)28(24,25)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3

InChI Key

ANHDBFGXDQQPKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.